1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol
Description
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C9H11N3OS/c1-13-5-4-12-8-2-3-10-6-7(8)11-9(12)14/h2-3,6H,4-5H2,1H3,(H,11,14) |
InChI Key |
HAAJPUMPKPSDBR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=NC=C2)NC1=S |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Reaction Conditions and Yields for Alkylation of Imidazo[4,5-c]pyridine-2-thiol
| Parameter | Details |
|---|---|
| Starting Material | Imidazo[4,5-c]pyridine-2-thiol |
| Alkylating Agent | 2-Methoxyethyl mesylate |
| Base | 0.5% NaOH aqueous solution |
| Temperature | 50–60 °C |
| Reaction Time | ~3 hours |
| Workup | Neutralization with acidic resin, extraction with dichloromethane, solvent evaporation, hexane trituration |
| Yield | 98–99% |
| Purity | >99% (HPLC) |
Spectral and Analytical Data
The synthesized this compound derivatives typically exhibit:
- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons of the imidazo[4,5-c]pyridine ring, methylene protons of the 2-methoxyethyl group (~3.4–3.8 ppm), and a singlet for the methoxy group (~3.2 ppm).
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
- HPLC: High purity (>99%) using reversed-phase columns with acetonitrile and ammonium acetate buffer mobile phases.
- Melting Point: Consistent with literature values for similar compounds.
Comparative Notes on Preparation Methods
| Method Aspect | Traditional Methods | Mild Alkylation Method (Current) |
|---|---|---|
| Reagents | Often require strong bases or phase transfer catalysts | Uses mild base (0.5% NaOH) |
| Reaction Conditions | Sometimes harsh (high temp, strong base) | Mild temperature (50–60 °C) |
| Yield | Variable, sometimes moderate | High (98–99%) |
| Purification | May require column chromatography | Simple trituration with hexane |
| Environmental Impact | Use of toxic reagents and solvents | Eco-friendly, avoids strong bases and catalysts |
Research Outcomes and Applications
The efficient synthesis of this compound and related derivatives has enabled exploration of their biological activities, including antibacterial and antifungal screening, as well as potential anticancer properties. The mild and high-yielding synthetic route facilitates the preparation of diverse analogues for medicinal chemistry research.
Chemical Reactions Analysis
Reactions Involving the Thiol (-SH) Group
The thiol moiety at position 2 drives nucleophilic and redox reactions:
Mechanistic Insights:
-
Oxidation : Proceeds via thiyl radical intermediates, confirmed by TEMPO inhibition studies .
-
Sulfenylation : Involves iodine-mediated generation of sulfenyl iodide intermediates (R-SI), which react regioselectively at C-3 .
Reactions at the Methoxyethyl Substituent
The 2-methoxyethyl side chain participates in ether cleavage and substitution:
| Reaction Type | Conditions | Products | Key Findings | Source |
|---|---|---|---|---|
| Ether Cleavage | BBr₃, CH₂Cl₂, -20°C | 1-(2-Hydroxyethyl) derivative | Demethylation occurs with >90% yield; preserves heterocyclic core. | |
| Nucleophilic Substitution | NaN₃, DMF, 100°C | Azide-functionalized analog (-N₃) | Mitsunobu conditions also effective for alcohol derivatization. |
Reactions of the Imidazo[4,5-c]Pyridine Core
The fused ring system undergoes electrophilic and cycloaddition reactions:
Stability and Side Reactions
Scientific Research Applications
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Key Observations :
Antiviral and Immunomodulatory Potential
- Imidazo[4,5-c]pyridine derivatives, such as I-BET151, exhibit antiviral and anticancer activity by targeting bromodomains (e.g., BRD4) .
- The 2-methoxyethyl group in related compounds (e.g., dye-labeled imidazoquinolines) enhances bioavailability and target engagement compared to bulkier substituents .
Structure-Activity Relationships (SAR)
- Substituent Size : Ethyl and methylpropyl groups increase lipophilicity, favoring membrane permeability but reducing solubility. The 2-methoxyethyl group balances these properties .
- Thiol vs. Thione : Oxidation of the thiol to a thione (C=S) alters electronic properties and binding affinity, as seen in 1-ethyl-1H-imidazo[4,5-c]pyridine-2-thione .
Research Findings and Data
Biological Activity
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol, with the CAS number 1614-34-2, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of imidazopyridines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
- Chemical Formula : C9H11N3OS
- Molecular Weight : 197.27 g/mol
- Structure : The compound features an imidazole ring fused to a pyridine, along with a methoxyethyl group and a thiol functional group.
Biological Activities
Research indicates that imidazopyridine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Imidazopyridines have shown effectiveness against various bacterial strains and fungi, making them candidates for antibiotic development.
- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The thiol group in the structure may contribute to anti-inflammatory activities by modulating oxidative stress and inflammatory pathways.
Antimicrobial Activity
A study examining the antimicrobial properties of various imidazopyridine derivatives reported that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics .
Anticancer Potential
In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. A notable study highlighted its ability to inhibit the growth of breast cancer cells through the modulation of key signaling pathways involved in cell survival .
Anti-inflammatory Mechanisms
The compound's potential as an anti-inflammatory agent has been explored in models of induced inflammation. It was found to significantly reduce pro-inflammatory cytokines in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the thiol group is critical for its activity, as it may enhance solubility and facilitate interactions with biological targets. Comparative studies have shown that variations in substituents on the imidazole or pyridine rings can lead to significant changes in potency .
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol, and what catalysts are typically employed?
The compound can be synthesized via condensation of pyridine-2,3-diamine derivatives with aldehyde precursors using ceric ammonium nitrate (CAN)/H₂O₂ as oxidizing agents. Multi-step protocols involving N-alkylation and thiolation reactions are common, with purification via column chromatography. For regioselectivity, pyridyl substituents can act as directing groups during electrophilic substitution .
Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound?
Store as a solid at -20°C (stable for 3 years). In solution, use -80°C for 6 months with DMSO as the primary solvent. For in vivo studies, prepare working solutions using DMSO:PEG300:Tween80:Saline mixtures (10:40:5:45 v/v) to enhance solubility and biocompatibility. Avoid repeated freeze-thaw cycles .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Use ¹H/¹³C NMR for functional group verification, mass spectrometry for molecular weight confirmation, and elemental analysis for purity. For ambiguous features, single-crystal X-ray diffraction (as demonstrated for imidazo[4,5-b]pyridine derivatives) provides definitive conformation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be integrated into studying this compound's electronic properties and reaction mechanisms?
Perform DFT studies at the B3LYP/6-31G* level to analyze frontier molecular orbitals, electrostatic potential maps, and transition states in substitution reactions. Validate computational predictions against experimental UV-Vis and cyclic voltammetry data to confirm electronic behavior .
Q. What experimental strategies resolve contradictions between predicted and observed biological activity in SAR studies?
Use orthogonal assay validation with enzymatic and cell-based models. Employ isothermal titration calorimetry (ITC) to verify binding thermodynamics when bioactivity discrepancies arise between computational docking and empirical data .
Q. How can regioselectivity challenges during functionalization of the imidazo[4,5-c]pyridine core be optimized?
Conduct kinetic vs thermodynamic control experiments by varying reaction temperature (0–100°C) and monitoring intermediates via LC-MS. Introduce directing groups (e.g., pyridyl substituents) to steer electrophilic substitution patterns .
Q. What methodologies are recommended for investigating the compound's metabolic stability in preclinical models?
Use hepatic microsome assays (human, rat, mouse) with LC-HRMS monitoring. Apply stable isotope labeling to track metabolic pathways and identify phase I/II metabolites through fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
